molecular formula C10H14BrN3O2 B13327983 tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate

tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate

Cat. No.: B13327983
M. Wt: 288.14 g/mol
InChI Key: MLZCOMCAXAAJTR-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazoimidazole core. The structure includes a bromine substituent at position 6 and a tert-butoxycarbonyl (Boc) group at position 1. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes . The bromine atom at position 6 is a reactive site, enabling cross-coupling reactions such as Suzuki or Sonogashira couplings for further functionalization . This compound is of interest in medicinal chemistry and materials science due to the versatility of its fused heterocyclic scaffold, which is conducive to interactions with biological targets or electronic applications.

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl 6-bromo-2,3-dihydroimidazo[1,2-a]imidazole-1-carboxylate

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-13-6-7(11)12-8(13)14/h6H,4-5H2,1-3H3

InChI Key

MLZCOMCAXAAJTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=NC(=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the tert-butyl group: This step can be performed using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).

Scientific Research Applications

tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate has several scientific research applications, including:

    Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates with various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Biological studies: The compound can be used to study the structure-activity relationships of imidazole derivatives and their interactions with biological targets.

    Chemical biology: It serves as a probe to investigate the mechanisms of action of imidazole-containing compounds in biological systems.

    Material science: The compound can be used in the development of functional materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate depends on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins. The bromine atom and the carboxylate group can participate in hydrogen bonding and electrostatic interactions, which can influence the binding affinity and specificity of the compound. The tert-butyl group can also affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Features
Target Compound Imidazo[1,2-a]imidazole Rigid, electron-rich fused imidazoles; bromine enhances cross-coupling potential
Imidazo[1,2-a]pyridine Imidazole + pyridine Extended conjugation; phenyl substituents improve thermal stability
Imidazo[1,2-a]pyrimidinone Imidazole + pyrimidinone Hydrogen-bonding sites; chlorophenyl groups enhance lipophilicity

Substituent Effects

  • Bromine vs. Other Halogens/Functional Groups: Bromine’s moderate electronegativity and size make it superior to chlorine in cross-coupling reactions (e.g., ethynylation yields 95% in imidazo[1,2-a]pyridines ).
  • Boc Group vs. Other Protecting Groups :
    • The Boc group in the target compound improves solubility in organic solvents compared to benzyl or morpholine substituents (e.g., in imidazole derivatives ).

Table 2: Substituent Impact on Reactivity and Properties

Substituent Example Compound Effect
6-Bromo Target Compound Facilitates Suzuki couplings; positions for late-stage diversification
6-Phenylethynyl 2,3-Diphenyl-6-(phenylethynyl)imidazo[1,2-a]pyridine Enhances optoelectronic properties; stabilizes crystal packing
Boc Group tert-Butyl imidazole carboxylates Improves stability during synthesis; amenable to deprotection

Biological Activity

tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C10H14BrN3O2
  • Molecular Weight: 288.14 g/mol
  • IUPAC Name: this compound
  • Structure: The compound features a bromo-substituted imidazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activities and receptor functions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • In vitro Studies: The compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values were reported at approximately 25.72 ± 3.95 μM for MCF cell lines, indicating effective apoptosis induction at specific dosages .
Cell Line IC50 (μM) Effect
MCF (Breast)25.72 ± 3.95Apoptosis induction
U87 (Glioblastoma)45.2 ± 13.0Cytotoxicity comparable to standard drugs

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition: Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • Mechanism: It is hypothesized that the imidazole structure allows the compound to interact with neurotransmitter systems, potentially offering protection against neurodegenerative conditions .

Study on Anticancer Properties

A pivotal study conducted by Ribeiro Morais et al. examined the anticancer efficacy of various imidazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in animal models treated with this compound compared to control groups .

Antimicrobial Efficacy Study

In another study focusing on antimicrobial activity, researchers tested the compound against a panel of bacterial strains. The results revealed a notable reduction in bacterial viability at concentrations as low as 50 μg/mL, emphasizing its potential as a therapeutic agent in treating bacterial infections.

Q & A

Q. What are the optimized synthetic routes for tert-butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a preformed imidazoimidazole core followed by tert-butyl carbamate protection. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C to minimize side reactions .
  • Esterification : Coupling with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP to protect the amine group . Yield optimization requires precise control of stoichiometry (1.1–1.3 equiv brominating agent), inert atmosphere, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regioselective bromination (e.g., downfield shifts at C6) and Boc-group integration (δ ~1.4 ppm for tert-butyl protons) .
  • HRMS : Validates molecular formula (e.g., [M+Na]+^+ peak matching calculated mass within 3 ppm error) .
  • HPLC : Purity assessment using reverse-phase C18 columns (ACN/water mobile phase, UV detection at 254 nm) .

Q. How does steric hindrance from the tert-butyl group affect the compound’s stability and reactivity?

The bulky tert-butyl group enhances kinetic stability by shielding the carbamate linkage from nucleophilic attack. However, it may reduce reactivity in SN2 reactions due to restricted access to the imidazole ring’s electrophilic sites. Stability studies in DMSO/water (9:1) show <5% decomposition over 72 hours at 25°C .

Advanced Research Questions

Q. What crystallographic techniques resolve structural ambiguities in brominated imidazoimidazole derivatives?

Single-crystal X-ray diffraction (SCXRD) is pivotal. For example:

  • Space group : Monoclinic P21/cP2_1/c (common for similar compounds, Z = 4) .
  • Hydrogen bonding : Intramolecular C–H···O/N interactions stabilize planar conformations (dihedral angles <15° between fused rings), while intermolecular O–H···O bonds form chains along the c-axis . SHELX software refines structures using high-resolution data (R-factor <0.05), with TWINABS correcting for potential twinning .

Q. How can computational modeling predict the compound’s bioactivity against enzyme targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The bromine atom’s electronegativity enhances binding to hydrophobic pockets (ΔG ≈ -8.2 kcal/mol) .
  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and maps electrostatic potential surfaces, revealing nucleophilic regions at the imidazole N3 position .

Q. What strategies address contradictory data in nucleophilic substitution reactions involving this compound?

Discrepancies in reaction outcomes (e.g., SN1 vs. SN2 pathways) arise from solvent polarity and leaving-group effects. Methodological solutions include:

  • Kinetic isotope effects (KIE) : Differentiate mechanisms via 2H^2H-labeling at reactive sites.
  • In situ NMR : Monitors intermediates in DMSO-d6 at 50°C, identifying carbocation formation in polar protic solvents .

Q. How do structural modifications at the C6 position influence pharmacological activity?

  • Bromine replacement : Substituting Br with CN or NH₂ alters logP (e.g., ΔlogP = -0.7 for CN) and IC50 values (e.g., 2.1 μM → 0.8 μM against kinase targets) .
  • SAR studies : Methylation at C2 increases metabolic stability (t₁/₂ >6 hours in liver microsomes) but reduces aqueous solubility (logS = -3.2) .

Methodological Considerations

Q. What protocols ensure reproducibility in large-scale synthesis?

  • Flow chemistry : Continuous reactors (e.g., Corning AFR) minimize exothermic risks during bromination (residence time = 5 min, 25°C) .
  • Quality control : In-line FTIR monitors Boc-group integrity (peak at 1707 cm⁻¹) .

Q. How are conflicting crystallographic data resolved for polymorphic forms?

  • Powder XRD : Distinguishes polymorphs (e.g., Form I vs. Form II) via distinct 2θ peaks at 12.8° and 14.3°.
  • Thermal analysis : DSC identifies metastable forms (melting endotherms ±5°C difference) .

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